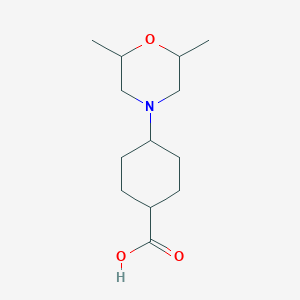
4-(2,6-Dimethylmorpholin-4-yl)cyclohexane-1-carboxylic acid
Vue d'ensemble
Description
4-(2,6-Dimethylmorpholin-4-yl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol. It is a derivative of cyclohexanecarboxylic acid .
Synthesis Analysis
The synthesis of carboxylic acids like 4-(2,6-Dimethylmorpholin-4-yl)cyclohexane-1-carboxylic acid often involves the use of starting reagents such as cyclohexanecarboxylic acid . The Arndt-Eistert reaction is a homologation procedure that can be used to elongate an existing carboxylic acid by one methylene group .Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexane ring, a carboxylic acid group, and a 2,6-dimethylmorpholine group.Chemical Reactions Analysis
Cyclohexanecarboxylic acid, a related compound, has been observed to undergo microbial degradation by a strain of Antherobacter to form para-hydroxybenzoic acid. It also undergoes aromatization and converts to Hippuric acid in rat liver extracts in vitro .Applications De Recherche Scientifique
Pharmaceutical Testing
This compound is used in pharmaceutical testing as a high-quality reference standard . Its precise structure and properties allow for accurate calibration and validation of analytical methods in drug development.
Treatment of Fibrosing Interstitial Lung Diseases
Research has indicated potential applications in the treatment of fibrosing interstitial lung diseases . Its efficacy in this area could lead to new therapeutic approaches for these conditions.
Organic Synthesis
The compound serves as an intermediate in organic synthesis processes. Its unique chemical structure can be utilized to synthesize a variety of complex molecules for further research and development.
Chemical Property Analysis
Material Science
Biochemical Research
Environmental Chemistry
Computational Chemistry
Propriétés
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-9-7-14(8-10(2)17-9)12-5-3-11(4-6-12)13(15)16/h9-12H,3-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXKAPRWOPGGRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-Dimethylmorpholin-4-yl)cyclohexane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



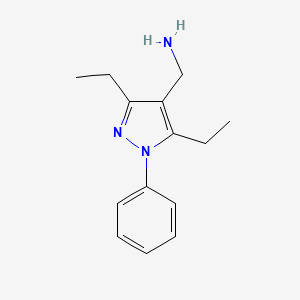
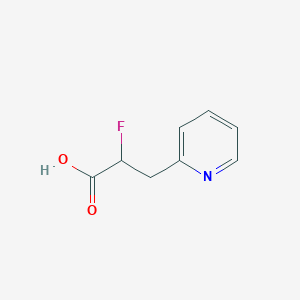
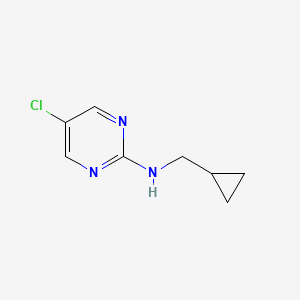

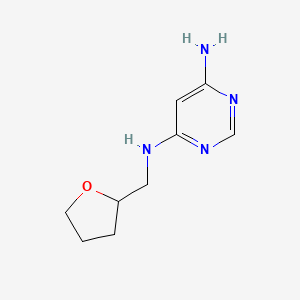
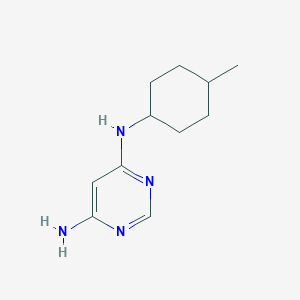
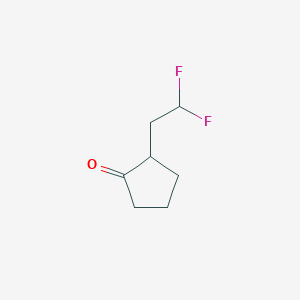

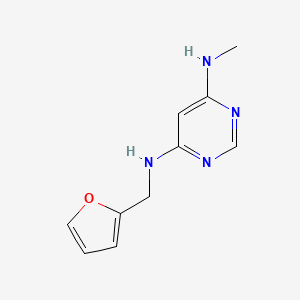
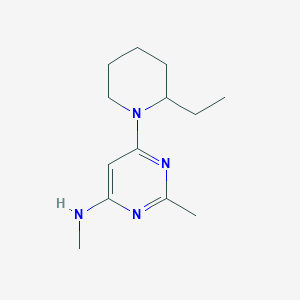

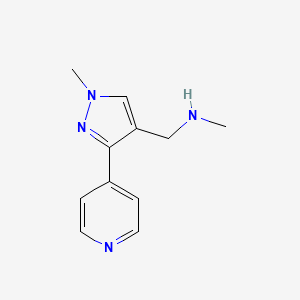
![2-{3-Hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile](/img/structure/B1492990.png)
